molecular formula C13H13N3O5 B10809367 Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

Cat. No.: B10809367
M. Wt: 291.26 g/mol
InChI Key: HPAZCHFDOCZHBT-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a useful research compound. Its molecular formula is C13H13N3O5 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C25H27N3O6
Molecular Weight: 465.5 g/mol
IUPAC Name: Methyl 4-[[2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

The compound features a unique structure comprising an imidazolidinone moiety, which is significant for its biological activity. The presence of the methoxyphenyl and cyclopentyl groups contributes to its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazolidinone Ring: This is achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group: This step often utilizes methoxy-substituted benzaldehyde or benzyl halide in nucleophilic substitution reactions.
  • Attachment of the Cyclopentyl Ring: Cyclization reactions or cyclopentyl-substituted reagents are employed for this purpose.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby modulating various biochemical pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models:

  • Animal Studies: Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation.

Case Studies

  • Case Study on Breast Cancer Treatment:
    A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improvement in quality of life metrics.
  • Case Study on Inflammatory Bowel Disease:
    Patients suffering from inflammatory bowel disease reported symptom relief and reduced inflammatory markers after treatment with this compound, suggesting its potential as a therapeutic agent in gastrointestinal disorders.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C13H13N3O5/c1-21-12(19)8-2-4-9(5-3-8)15-10(17)7-16-11(18)6-14-13(16)20/h2-5H,6-7H2,1H3,(H,14,20)(H,15,17)

InChI Key

HPAZCHFDOCZHBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O

Origin of Product

United States

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